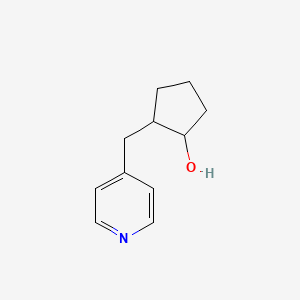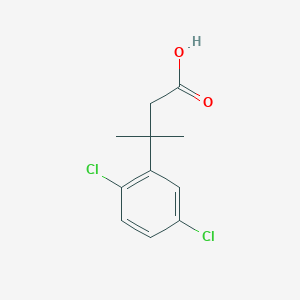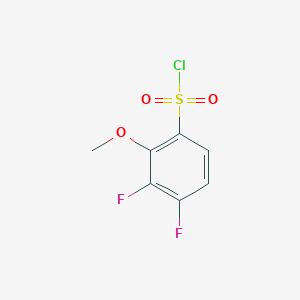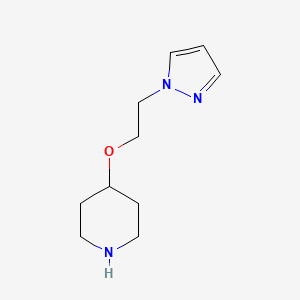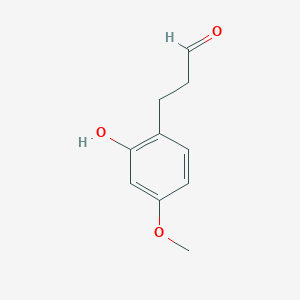
n-(4-Chlorophenethyl)-2-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenethyl)-2-methylbutan-1-amine is an organic compound that belongs to the class of phenethylamines This compound features a 4-chlorophenethyl group attached to a 2-methylbutan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)-2-methylbutan-1-amine can be achieved through several methods. One common approach involves the lithiation of N-(4-chlorophenethyl)-N,N-dimethylurea using t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The resulting lithium reagent is then trapped with electrophiles such as benzophenone, cyclohexanone, 2-butanone, 4-anisaldehyde, and benzaldehyde to afford the corresponding substituted ureas in high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale lithiation reactions followed by electrophilic trapping. The reaction conditions are optimized to ensure high yield and purity of the final product. The workup typically involves adding water to the reaction mixture, separating the aqueous phase, washing the organic phase with water, and concentrating the product under reduced pressure .
化学反応の分析
Types of Reactions
N-(4-Chlorophenethyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenethyl group.
Common Reagents and Conditions
Lithiation: t-Butyllithium in dry tetrahydrofuran at -60°C to 0°C.
Electrophilic Trapping: Benzophenone, cyclohexanone, 2-butanone, 4-anisaldehyde, benzaldehyde.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by electrophilic trapping yields substituted ureas .
科学的研究の応用
N-(4-Chlorophenethyl)-2-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials
作用機序
The mechanism of action of N-(4-Chlorophenethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- N-(4-Methylphenethyl)-2-methylbutan-1-amine
- N-(4-Bromophenethyl)-2-methylbutan-1-amine
- N-(4-Fluorophenethyl)-2-methylbutan-1-amine
Uniqueness
N-(4-Chlorophenethyl)-2-methylbutan-1-amine is unique due to the presence of the 4-chlorophenethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C13H20ClN |
|---|---|
分子量 |
225.76 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11,15H,3,8-10H2,1-2H3 |
InChIキー |
MXYOOWCGQVWQFO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNCCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)




![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
